4-(4-BROMOPHENYL)-1,2,36-TETRAHYDRO-1-(PHENYLMETHYL)-PYRIDINE
Overview
Description
1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of a benzyl group and a bromophenyl group attached to a tetrahydropyridine ring
Preparation Methods
The synthesis of 1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated piperidine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine can be compared with other similar compounds, such as:
1-Benzyl-4-(4-bromophenylsulfonyl)piperazine: This compound has a similar structural motif but includes a sulfonyl group, which may confer different chemical and biological properties.
1-Benzyl-4-(4-bromophenyl)pyrazole: This compound features a pyrazole ring instead of a tetrahydropyridine ring, leading to different reactivity and potential applications. The uniqueness of 1-Benzyl-4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-4-(4-bromophenyl)-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN/c19-18-8-6-16(7-9-18)17-10-12-20(13-11-17)14-15-4-2-1-3-5-15/h1-10H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIPFXSBPXIFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)Br)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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